![molecular formula C18H20ClN3S B2669589 N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 339019-33-9](/img/structure/B2669589.png)

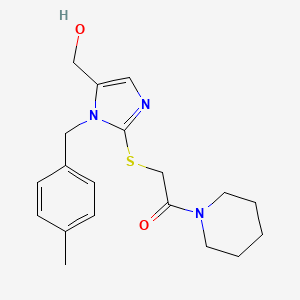

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

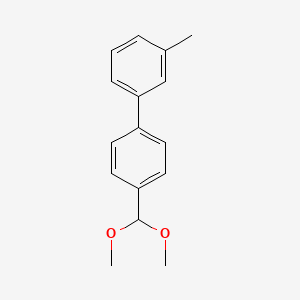

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (NCBQ) is an organic compound that has been used in a variety of scientific and medical applications. NCBQ is a derivative of quinazoline and is composed of an allyl group, a chlorobenzyl sulfanyl group, and a tetrahydroquinazoline group. It is a colorless solid that is soluble in organic solvents and has a melting point of 78-80 °C. NCBQ has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent. In addition, it has been used in the synthesis of various drugs and other compounds.

Scientific Research Applications

Synthesis of Benzo[h]quinazoline Derivatives

A study by Grigoryan (2017) explores the synthesis of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one through the reaction of ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclopentane-1,2′-naphthalene]-3′-carboxylate with allyl isothiocyanate. Further reactions with alkyl halides and hydrazine hydrate yield new derivatives containing an allyl group in the 3-position, showing potential for further pharmaceutical applications (Grigoryan, 2017).

Development in 2-Aza-1,3,5-trienes Reactions

Nedolya et al. (2015) reported on the transformation of allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes into polyfunctionalized 4,5-dihydro-1,3-thiazoles through deprotonation and intramolecular [1,5]-ring-closing. This process leads to the formation of seven-membered azaheterocycles, demonstrating a novel pathway for synthesizing complex thiazole-containing compounds (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Characterization and Activity Studies

Antitumor Activity of S-functionalized Benzo[d]thiazole-2-thiol Derivatives

Ramadan et al. (2018) synthesized and characterized novel S-functionalized benzo[d]thiazole-2-thiol derivatives, demonstrating antitumor activity against Ehrlich ascites carcinoma (EAC) cells. This study provides insights into the potential therapeutic applications of these compounds (Ramadan, Abdel Hamid, Noureddin, & Badahdah, 2018).

Synthesis of Functionalized Thiazoloquinazolinones

Kut et al. (2020) explored the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization. This research advances the development of novel thiazoloquinazolinones with potential applications in various fields, including pharmaceuticals (Kut, Onysko, & Lendel, 2020).

properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3S/c1-2-11-20-17-14-8-4-6-10-16(14)21-18(22-17)23-12-13-7-3-5-9-15(13)19/h2-3,5,7,9H,1,4,6,8,10-12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERHIRVFEKBBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2669507.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)

![N-(2-fluorophenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2669510.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2669512.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)

![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)

![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)

![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)

![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)